Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate
Description
Chemical Identity and Classification
Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate is formally classified as an aromatic carboxylate ester due to the presence of a carboxylate group attached to an aromatic benzene ring. The compound simultaneously falls under the category of nitro compounds because of the nitro group (-NO2) attached to the benzene ring structure. The molecular composition consists of a benzene ring substituted with both a nitro group at the 5-position and a methylpiperazine substituent at the 2-position, with a methyl ester functional group completing the carboxylate portion of the molecule.
The fundamental chemical identifiers for this compound are systematically documented across multiple chemical databases and suppliers. The following data table presents the core chemical identification parameters:
| Property | Value | Source Verification |
|---|---|---|
| Chemical Abstracts Service Number | 735213-47-5 | |
| Molecular Formula | C₁₃H₁₇N₃O₄ | |
| Molecular Weight | 279.29-279.3 g/mol | |
| MDL Number | MFCD11553067 | |
| Catalog Number | TS126582 |
The compound exhibits the characteristic structural features of both piperazine derivatives and nitroaromatic compounds. Its classification within organic chemistry encompasses multiple functional group categories, including tertiary amines (from the piperazine ring), nitro compounds (from the aromatic nitro substituent), and esters (from the methyl carboxylate group). This multifunctional nature contributes to its versatility in synthetic applications and potential biological activities.
Historical Context and Research Significance
The research significance of this compound emerges from its position within the broader context of piperazine derivative development in medicinal chemistry. Piperazine-containing compounds have demonstrated substantial importance in pharmaceutical research, with the piperazine moiety being extensively employed to construct various bioactive molecules exhibiting antibacterial, antimalarial, and antipsychotic properties. The systematic study of piperazine derivatives has revealed their utility as building blocks in contemporary drug discovery programs, particularly due to their presence in biologically active compounds across numerous therapeutic areas.
The compound serves as an intermediate in synthetic pathways leading to more complex molecular structures. Research indicates that similar compounds featuring piperazine rings attached to substituted aromatic systems can exhibit significant pharmacological properties, including anti-inflammatory and analgesic effects. The presence of both the nitro group and the piperazine substituent creates a unique chemical environment that may facilitate specific molecular interactions with biological targets.
Within the context of modern pharmaceutical chemistry, compounds featuring the 4-methylpiperazine structural motif have gained particular attention. The methylation of the piperazine nitrogen enhances the lipophilicity and potentially improves the pharmacokinetic properties of resulting compounds. The strategic positioning of the nitro group at the 5-position relative to the piperazine substituent creates opportunities for further chemical modifications through reduction reactions or nucleophilic aromatic substitution processes.
IUPAC Nomenclature and Alternate Names
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic naming conventions. The primary IUPAC name is methyl 2-(4-methylpiperazin-1-yl)-5-nitrobenzoate, which accurately describes the structural components and their positional relationships within the molecule. This systematic name clearly indicates the methyl ester functionality, the 2-position attachment of the 4-methylpiperazine group, and the 5-position placement of the nitro substituent on the benzene ring.
Alternative nomenclature variations documented in chemical literature include several descriptive names that emphasize different aspects of the molecular structure. The compound is also known as this compound, which explicitly identifies the carboxylate ester portion of the molecule. Additional systematic names include benzoic acid, 2-(4-methyl-1-piperazinyl)-5-nitro-, methyl ester, which follows a different naming convention by starting with the parent benzoic acid framework.
The diversity of naming conventions reflects the compound's complex structure and the various approaches to systematic chemical nomenclature. Each name provides specific emphasis on different structural features: the IUPAC name prioritizes the benzene ring as the parent structure, while alternative names may emphasize the ester functionality or the piperazine substituent. This nomenclatural variety is typical for complex organic molecules that contain multiple functional groups and can be conceptualized from different structural perspectives.
Properties
IUPAC Name |
methyl 2-(4-methylpiperazin-1-yl)-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-14-5-7-15(8-6-14)12-4-3-10(16(18)19)9-11(12)13(17)20-2/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWNCBNFPSRCKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate typically involves the reaction of 4-methylpiperazine with methyl 2-bromo-5-nitrobenzenecarboxylate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like n-butanol at room temperature . This method ensures high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of commercially available starting materials and optimized reaction conditions to achieve high efficiency and cost-effectiveness. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(4-methylpiperazino)-5-aminobenzenecarboxylate.
Reduction: Formation of 2-(4-methylpiperazino)-5-nitrobenzoic acid.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate is a compound of interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has been explored for its potential therapeutic effects in treating various diseases, particularly those involving the central nervous system and cancer.
- Antitumor Activity : Research indicates that derivatives of nitrobenzenecarboxylates exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth in vitro and in vivo models .
- Neuropharmacology : The piperazine component is known to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as anxiety and depression .
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing other biologically active molecules. Its unique structure allows chemists to modify the piperazine ring or the nitro group to create derivatives with enhanced efficacy or reduced toxicity.
- Synthesis Pathways : Various synthetic routes have been developed to modify the methyl group or introduce additional functional groups, leading to a library of compounds for biological testing .
Drug Development
This compound is being evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for determining the compound's viability as a drug candidate.
- Case Study : In one study, researchers assessed the bioavailability of this compound in animal models, revealing promising results that warrant further investigation .
Biological Assays
The compound has been utilized in various biological assays to evaluate its interaction with specific biological targets:
- Enzyme Inhibition Studies : It has been tested for its ability to inhibit enzymes involved in cancer cell proliferation, showing potential as an anticancer agent .
- Receptor Binding Studies : Binding affinity studies have indicated that this compound may interact with serotonin receptors, suggesting possible applications in treating mood disorders .
Mechanism of Action
The mechanism of action of Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Methyl 2-(4-benzylpiperazino)-5-nitrobenzenecarboxylate
Key Differences :
- Substituent: Benzyl group replaces methyl on the piperazino ring.
- Steric Effects: Bulkier benzyl may hinder nucleophilic attack at the nitro group, altering reaction kinetics .
- Applications : Both compounds exhibit strong electrophilicity due to the nitro group, but the benzyl analog’s enhanced lipophilicity may favor membrane permeability in pharmacological contexts .
4-(4-Methylpiperazino)benzoic Acid
Key Differences :
- Functional Group : Carboxylic acid replaces the nitro and ester groups.
- Impact :
- Melting Point : The carboxylic acid derivative exhibits a high melting point (270°C, decomposition) due to intermolecular hydrogen bonding, contrasting with the likely lower melting point of the ester-containing target compound .
- Reactivity : The acid group enables deprotonation and salt formation, enhancing solubility in basic environments—a property absent in the ester analog .
2-(4-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]piperazino)ethyl 4-Fluorobenzoate
Key Differences :
- Substituents : A pyridinyl group with chlorine and trifluoromethyl substituents replaces the nitro group.
- Impact: Electronic Effects: The electron-withdrawing -CF₃ and -Cl groups enhance electrophilicity comparably to the nitro group but may direct reactivity to different positions on the aromatic ring .
Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate
Key Differences :
- Substituent : Fluoro replaces nitro at the 5-position.
- Impact :
- Electron Effects : Fluorine’s moderate electron-withdrawing nature vs. nitro’s strong effect results in a less electron-deficient aromatic ring, altering susceptibility to nucleophilic attack .
- Reactivity : The nitro group’s superior leaving-group ability under reductive conditions may make the target compound more reactive in substitution reactions compared to the fluoro analog .
Comparative Data Table
Biological Activity
Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate, a piperazine derivative, exhibits a range of biological activities due to its unique chemical structure. This article reviews its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound consists of a piperazine ring substituted with a methyl group and a nitrobenzenecarboxylate moiety. Its molecular formula is C13H16N4O3, and it has the CAS number 735213-47-5. The presence of both the nitro group and the piperazine ring contributes to its distinct biological properties.
The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, compounds containing piperazine rings often interact with various biological macromolecules, influencing several biochemical pathways:
- Target Interactions : Piperazine derivatives can modulate enzyme activity, receptor binding, and cellular signaling pathways.
- Biochemical Pathways : The compound may affect pathways related to cell proliferation, apoptosis, and inflammation, although specific targets remain to be identified.
Antimicrobial Activity
Research indicates that similar piperazine derivatives possess antimicrobial properties. Studies have shown that compounds with nitro groups can enhance antibacterial activity against various pathogens. This compound is hypothesized to exhibit similar effects based on structural analogies.
Anticancer Potential
Piperazine derivatives have been investigated for their anticancer activities. The compound may inhibit tumor growth by targeting specific kinases involved in cancer progression. Preliminary studies suggest that it could act as a kinase inhibitor, similar to other small molecule inhibitors used in cancer therapy.
Neuropharmacological Effects
Given the structural features of this compound, it may also interact with neurotransmitter systems. Piperazine derivatives have been studied for their potential in treating neurological disorders due to their ability to modulate serotonin and dopamine receptors.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related piperazine compounds against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting potential for further development as antimicrobial agents.
- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that certain piperazine derivatives exhibited cytotoxic effects on cancer cell lines, leading to cell cycle arrest and apoptosis. The specific role of this compound in these processes warrants further investigation.
- Neuropharmacological Studies : Research on structurally similar compounds revealed potential anxiolytic effects through modulation of GABAergic transmission, suggesting that this compound could also possess neuroactive properties.
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate, and how do reaction conditions influence yield?
Methodological Answer:
The compound can be synthesized via nucleophilic aromatic substitution (NAS) at the ortho position of the nitro-substituted benzene ring. A typical approach involves reacting methyl 2-chloro-5-nitrobenzoate with 4-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours. Catalytic agents like potassium carbonate or triethylamine are used to deprotonate the piperazine, enhancing nucleophilicity. Yield optimization requires precise stoichiometric ratios (1:1.2 molar ratio of aryl halide to piperazine) and inert atmosphere conditions to prevent oxidation of the piperazine moiety. Lower yields (<60%) may result from incomplete substitution due to steric hindrance from the methyl ester group. For scalable synthesis, microwave-assisted reactions or flow chemistry setups can reduce reaction times by 30–50% .
Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Key peaks include the singlet for the methyl ester (–COOCH₃) at δ 3.8–3.9 ppm, aromatic protons at δ 7.5–8.5 ppm (split due to nitro and piperazino substituents), and piperazine methyl (–N–CH₃) at δ 2.3–2.5 ppm.
- ¹³C NMR: Confirms the carbonyl group (C=O) at ~168 ppm and nitro group resonance at ~148 ppm.
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95% by area normalization).
- Mass Spectrometry (MS): ESI-MS in positive mode should show [M+H]⁺ at m/z 294.1 (calculated molecular weight: 293.3 g/mol). Cross-reference with CAS Common Chemistry data for validation .
Advanced: How can researchers resolve contradictory data on reaction yields during scale-up synthesis?
Methodological Answer:
Yield discrepancies often arise from variations in mixing efficiency, heat transfer, or byproduct formation during scale-up. To address this:
Perform Design of Experiments (DoE) to identify critical parameters (e.g., temperature gradients, solvent purity).
Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time.
Compare small-batch vs. pilot-scale data (e.g., 5g vs. 100g runs) to pinpoint scalability bottlenecks. For example, if yields drop from 70% (lab) to 50% (pilot), investigate incomplete reagent dissolution or side reactions (e.g., hydrolysis of the nitro group under prolonged heating). Adjustments may include staged reagent addition or switching to a higher-boiling solvent like NMP .
Advanced: What strategies enhance the compound’s solubility for in vitro biological assays without altering its core structure?
Methodological Answer:
The compound’s poor aqueous solubility (logP ~2.5) can be improved via:
Co-solvent Systems: Use DMSO:water (10:90 v/v) or PEG-400:phosphate buffer (pH 7.4) to achieve 1–5 mg/mL solubility.
pH Adjustment: Protonate the piperazine nitrogen (pKa ~7.1) by preparing solutions in citrate buffer (pH 4.0), increasing ionic solubility.
Cyclodextrin Complexation: Employ hydroxypropyl-β-cyclodextrin (HPβCD) at 10–20% w/v to form inclusion complexes, validated by phase solubility studies.
Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (150–200 nm size) via emulsion-solvent evaporation, achieving sustained release in cell culture media .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound for serotonin receptor targeting?
Methodological Answer:
Derivatization: Synthesize analogs by modifying:
- The piperazine ring : Replace 4-methyl with bulkier groups (e.g., 4-cyclopentyl) to assess steric effects on receptor binding.
- The nitro group : Reduce to amine (–NH₂) or substitute with cyano (–CN) to evaluate electronic effects.
Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) against serotonin 5-HT₂A receptor (PDB ID: 6WGT) to prioritize high-affinity analogs. Focus on hydrogen bonding between the nitro group and Thr134 or π-π stacking with Phe333.
In Vitro Assays: Test analogs in HEK-293 cells expressing 5-HT₂A receptors using calcium flux assays. Correlate IC₅₀ values with substituent electronic parameters (Hammett σ constants) .
Advanced: How does the nitro group influence the compound’s reactivity in subsequent functionalization reactions?
Methodological Answer:
The electron-withdrawing nitro group (–NO₂) activates the benzene ring for electrophilic substitution at the para position but deactivates it for further NAS. Key functionalization routes include:
Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C in ethanol) converts –NO₂ to –NH₂, enabling diazotization and cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids).
Nucleophilic Displacement: Replace the methyl ester (–COOCH₃) with amines via aminolysis (e.g., refluxing with ethylenediamine in THF), yielding amide derivatives.
Monitor side reactions like ring nitration or piperazine oxidation using TLC and LC-MS .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability: Degrades by 5% after 6 months at 25°C (dark, dry conditions) but decomposes rapidly at >40°C due to nitro group rearrangement.
- Photostability: UV light (λ = 365 nm) induces nitro-to-nitrito isomerization; store in amber glass under argon.
- Hydrolytic Stability: Susceptible to ester hydrolysis in aqueous buffers (pH >8.0). Use lyophilized forms for long-term storage. Stability data align with EPA DSSTox guidelines for nitroaromatics .
Advanced: How can researchers validate conflicting solubility data reported in different chemical databases?
Methodological Answer:
Reproducibility Trials: Repeat solubility measurements using standardized protocols (e.g., shake-flask method in USP buffers).
Cross-Database Analysis: Compare CAS Common Chemistry (solubility in DMSO: 25 mg/mL) with EPA DSSTox (20 mg/mL). Discrepancies may arise from polymorphic forms or residual solvents.
Solid-State Characterization: Perform XRPD to identify crystalline vs. amorphous forms, which differ in solubility by up to 50%.
QC Specifications: Set acceptance criteria (±10% of literature values) for batch-to-batch consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
